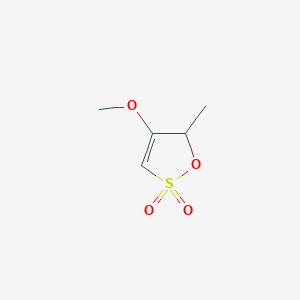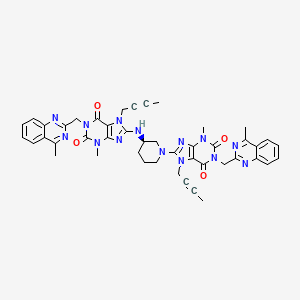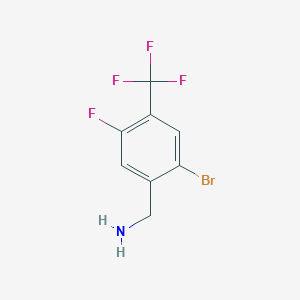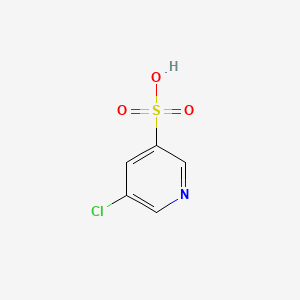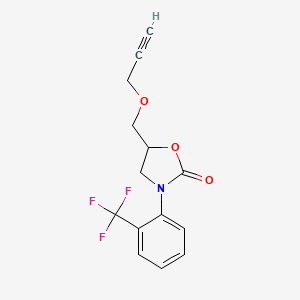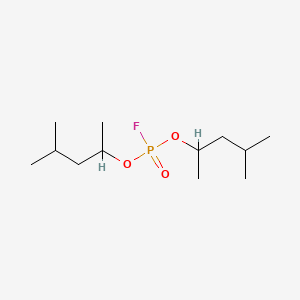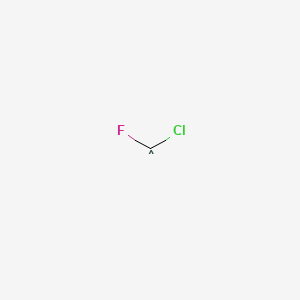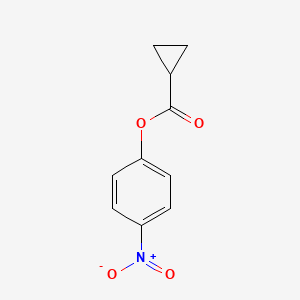
1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol is a complex organic compound that features a cyclopropyl group, a piperidinol moiety, and fluorinated aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Fluorobenzoyl Group: The p-fluorobenzoyl group can be attached through Friedel-Crafts acylation using p-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Piperidinol Moiety: The piperidinol ring can be synthesized through a Mannich reaction, followed by reduction of the resulting iminium ion.
Final Coupling: The final step involves coupling the cyclopropyl and piperidinol intermediates under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol can undergo various chemical reactions, including:
Oxidation: The piperidinol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the piperidinol moiety could yield a ketone, while reduction of the carbonyl groups could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with fluorinated aromatic rings which are valuable in pharmaceuticals and agrochemicals.
Biology
In biological research, this compound might be studied for its potential as a drug candidate, given the presence of the piperidinol moiety which is common in many bioactive molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in the treatment of neurological disorders or as anti-inflammatory agents.
Industry
In industry, this compound could be used in the development of new materials, particularly those requiring specific electronic or optical properties due to the presence of fluorinated aromatic rings.
作用機序
The mechanism of action of 1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl and fluorinated aromatic groups could play a role in enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-phenyl-4-piperidinol: Similar structure but lacks the trifluoromethyl group.
1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-methylphenyl)-4-piperidinol: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the p-fluorobenzoyl and m-trifluoromethylphenyl groups in 1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
特性
CAS番号 |
39757-59-0 |
|---|---|
分子式 |
C23H23F4NO2 |
分子量 |
421.4 g/mol |
IUPAC名 |
(4-fluorophenyl)-[2-[[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methyl]cyclopropyl]methanone |
InChI |
InChI=1S/C23H23F4NO2/c24-19-6-4-15(5-7-19)21(29)20-12-16(20)14-28-10-8-22(30,9-11-28)17-2-1-3-18(13-17)23(25,26)27/h1-7,13,16,20,30H,8-12,14H2 |
InChIキー |
TZFMOHFBFVNALJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CC3CC3C(=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


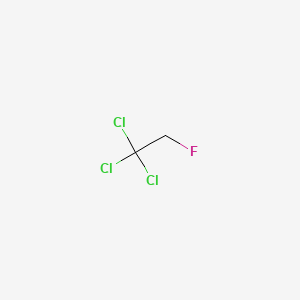
![(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13423436.png)
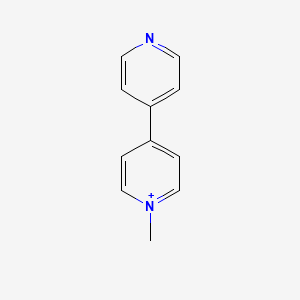
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)

